molecular formula C14H19N3 B12518449 N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine

N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B12518449
M. Wt: 229.32 g/mol
InChI Key: RLRZBVOFBXOLIU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with cyclohexyl isocyanide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine
  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
  • N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl

Uniqueness

N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine is unique due to its specific cyclohexyl and methyl substitutions, which can impart distinct chemical and biological properties compared to other benzimidazole derivatives. These substitutions can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

N-cyclohexyl-1-methylbenzimidazol-2-amine

InChI

InChI=1S/C14H19N3/c1-17-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16)

InChI Key

RLRZBVOFBXOLIU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC3CCCCC3

Origin of Product

United States

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